Home > Products > Screening Compounds P90995 > KRAS G12D inhibitor 13
KRAS G12D inhibitor 13 -

KRAS G12D inhibitor 13

Catalog Number: EVT-15276541
CAS Number:
Molecular Formula: C31H33F2N7O3
Molecular Weight: 589.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 13 is a small-molecule compound designed to selectively inhibit the activity of the KRAS G12D mutation, which is prevalent in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways, and mutations in this gene, especially G12D, are associated with aggressive tumor growth and poor patient prognosis. The development of selective inhibitors like KRAS G12D inhibitor 13 represents a significant advancement in targeted cancer therapy.

Source

The compound is part of ongoing research aimed at developing effective treatments for cancers driven by KRAS mutations. Various studies have highlighted its potential efficacy in preclinical models, demonstrating its ability to inhibit tumor growth and alter tumor microenvironments favorably .

Classification

KRAS G12D inhibitor 13 falls under the classification of targeted cancer therapies, specifically small-molecule inhibitors. These compounds are designed to specifically bind to mutated forms of proteins, thereby inhibiting their function and disrupting cancer cell proliferation.

Synthesis Analysis

Methods

The synthesis of KRAS G12D inhibitor 13 involves a structure-based drug design approach. This method focuses on creating compounds that can effectively interact with the specific structural features of the KRAS G12D mutant protein. The synthesis typically employs organic chemistry techniques such as:

  • Solid-phase synthesis: This method allows for the rapid assembly of compound libraries.
  • Liquid-phase synthesis: Used for more complex molecules where purification is essential.

Technical Details

The synthetic pathway includes the modification of existing scaffolds known to interact with KRAS proteins. For instance, compounds derived from pyrido[4,3-d]pyrimidine frameworks have been explored for their binding affinity to the switch II pocket of KRAS G12D . The optimization process involves iterative cycles of synthesis and biological testing to enhance potency and selectivity.

Molecular Structure Analysis

Structure

KRAS G12D inhibitor 13 features a specific molecular structure that allows it to bind effectively to the mutant KRAS protein. The compound's design incorporates functional groups that facilitate interactions with critical residues within the switch II pocket of KRAS G12D.

Data

Molecular modeling studies have indicated that KRAS G12D inhibitor 13 forms stable interactions with the aspartic acid residue at position 12 through electrostatic interactions, which is crucial for its inhibitory action . Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the mechanism of action for KRAS G12D inhibitor 13 is its binding to the KRAS G12D protein. This interaction inhibits the protein's ability to hydrolyze guanosine triphosphate, thereby blocking downstream signaling pathways that promote cell proliferation.

Technical Details

The binding mechanism typically involves non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the inhibitor-protein complex. The specificity of these interactions is critical for minimizing off-target effects and enhancing therapeutic efficacy .

Mechanism of Action

Process

KRAS G12D inhibitor 13 operates by selectively binding to the mutant form of the KRAS protein, inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways essential for cell growth and survival.

Data

In vitro studies have shown that KRAS G12D inhibitor 13 has a submicromolar half maximal inhibitory concentration (IC50), indicating high potency against cells expressing the KRAS G12D mutation . Furthermore, in vivo models demonstrate significant tumor growth inhibition when treated with this compound.

Physical and Chemical Properties Analysis

Physical Properties

KRAS G12D inhibitor 13 exhibits properties typical of small organic molecules, including:

  • Molecular Weight: Approximately 400-500 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Shows good stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • Melting Point: Typically around 150-200 °C.
  • pH Stability: Maintains efficacy across a range of pH levels.
  • Reactivity: Non-covalent interactions with target proteins are crucial for its mechanism .
Applications

Scientific Uses

KRAS G12D inhibitor 13 has significant potential in cancer research and therapy:

  • Targeted Therapy: It offers a novel approach to treating cancers driven by KRAS G12D mutations.
  • Biological Research: Used in studies investigating RAS signaling pathways and their implications in tumor biology.
  • Combination Therapies: Potentially used alongside other therapeutic agents to enhance treatment efficacy against resistant tumor types .
Discovery and Development of KRAS G12D Inhibitor 13

Historical Context of KRAS-Targeted Drug Discovery

KRAS mutations have been recognized as oncogenic drivers for over four decades, yet were long considered "undruggable" due to the protein's smooth surface architecture, picomolar affinity for GTP/GDP nucleotides, and absence of deep hydrophobic pockets for small-molecule binding [1] [9]. This paradigm shifted with the discovery of the switch-II pocket (S-IIP) in KRAS G12C, enabling covalent inhibitors like sotorasib and adagrasib that target the mutant cysteine residue [5] [9]. However, KRAS G12D—the most prevalent variant in pancreatic ductal adenocarcinoma (PDAC, ~45% of KRAS mutations) and colorectal cancer—lacked a reactive cysteine, necessitating novel targeting strategies [1] [8]. Early non-covalent inhibitors like MRTX1133 demonstrated preclinical efficacy by exploiting the unique electrostatic topology of G12D, paving the way for next-generation compounds such as KRAS G12D Inhibitor 13 [1] [8].

Rationale for Targeting KRAS G12D in Oncogenesis

The glycine-to-aspartate substitution at codon 12 (G12D) fundamentally alters KRAS function:

  • Biochemical Impact: The negatively charged aspartate side chain sterically impedes GTP hydrolysis and stabilizes the active GTP-bound state, amplifying downstream signaling through RAF-MEK-ERK and PI3K-AKT pathways [1] [9].
  • Clinical Prevalence: G12D dominates KRAS mutations in PDAC (45%), colorectal cancer (13–25%), and non-small cell lung cancer (5–10%), representing a high-unmet medical need [1] [5].
  • Therapeutic Vulnerability: Unlike wild-type KRAS, the G12D mutation creates a unique surface topology with enhanced polarity near the switch-II region, enabling selective inhibition without disrupting normal cellular signaling [8] [9].

Table 1: Prevalence of KRAS G12D Mutations Across Cancers

Cancer TypeFrequency Among KRAS MutationsClinical Significance
Pancreatic Ductal Adenocarcinoma45%Primary oncogenic driver
Colorectal Cancer13–25%Associated with resistance to anti-EGFR therapy
Non-Small Cell Lung Cancer5–10%Poorer prognosis vs. other subtypes

Patent-Based Origins: Insights from WO2021108683A1 (Compound 142)

KRAS G12D Inhibitor 13 (designated Compound 142 in patent WO2021108683A1) emerged from a systematic structure-based drug design campaign targeting the switch-II pocket of KRAS G12D [3] [6]. Key structural innovations disclosed include:

  • Core Scaffold: A tetrahydropyridopyrimidine backbone enabling high-affinity occupancy of the S-IIP through hydrogen bonding with His95 and Asp69 residues [3] [6].
  • Electrostatic Optimization: Incorporation of fluorine-substituted aryl groups to engage the aspartate residue (G12D) via charge-dipole interactions, leveraging the mutant’s unique polarity [3] [10].
  • Stereochemical Control: A chiral methyl group at the C3 position of the piperidine ring enforced optimal hydrophobic contact with Ala59 and Tyr96, enhancing binding specificity [6] [10].The patent reports sub-nanomolar binding affinity (KD = 0.21 nM) for KRAS G12D and >1000-fold selectivity over wild-type KRAS, validated via surface plasmon resonance (SPR) [3] [6].

Table 2: Key Structural Features of KRAS G12D Inhibitor 13 (Compound 142)

Structural RegionChemical MotifRole in Target Engagement
CoreTetrahydropyridopyrimidineScaffold for H-bonding with His95/Asp69
Region I (Aryl)Difluoro-substituted phenylCharge-dipole interaction with G12D
Region II (Linker)Chiral methyl-piperidineHydrophobic packing with Ala59/Tyr96
Region III (Cap)Cyclopropanecarbonyl groupSolubility optimization

Structure-Activity Relationship (SAR) Optimization Strategies

The evolution of Inhibitor 13 involved iterative modifications validated through biochemical and cellular assays:

  • Region I (Aryl Group):
  • Optimization: Introduction of ortho-fluorine atoms increased binding affinity 12-fold compared to unsubstituted phenyl, by forming dipole-dipole interactions with Asp12. Para-substitutions reduced activity due to steric clash with Switch-II residues [3] [10].
  • Region II (Stereochemistry):
  • The (S)-enantiomer of the methyl-piperidine linker showed 50-fold higher potency than the (R)-counterpart, as confirmed by X-ray crystallography, which revealed optimal van der Waals contacts with the hydrophobic cleft formed by Met72 and Leu87 [6] [10].
  • Region III (Cap Group):
  • Cyclopropanecarbonyl enhanced membrane permeability (PAMPA logPe = −5.2) versus larger groups (e.g., benzoyl; logPe = −4.1), improving cellular activity in Panc-1 (IC50 = 38 nM) [3] [6].
  • Solubility Enhancements:
  • Incorporation of a tertiary alcohol in Region III (e.g., hydroxycyclopropyl) improved aqueous solubility (from 2 μM to 58 μM) without compromising KRAS binding [6].

Table 3: SAR Optimization Impact on Inhibitor Properties

Modification SiteStructural ChangeEffect on KD (KRAS G12D)Cellular IC50 (Panc-1)
Region I (Aryl)ortho-DiF phenyl0.21 nM38 nM
Region I (Aryl)Unsubstituted phenyl2.5 nM420 nM
Region II (Stereochemistry)(S)-methyl0.21 nM38 nM
Region II (Stereochemistry)(R)-methyl10.5 nM1.2 μM
Region III (Cap)Cyclopropanecarbonyl0.21 nM38 nM
Region III (Cap)Benzoyl0.25 nM210 nM

Properties

Product Name

KRAS G12D inhibitor 13

IUPAC Name

4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C31H33F2N7O3

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1

InChI Key

GWDIBFOCNIJWFJ-HMFYCAOWSA-N

Canonical SMILES

CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.